molecular formula C15H18N2O3 B2720033 3-(2-Ethylbutanamido)benzofuran-2-carboxamide CAS No. 898372-50-4

3-(2-Ethylbutanamido)benzofuran-2-carboxamide

Cat. No. B2720033
CAS RN: 898372-50-4
M. Wt: 274.32
InChI Key: KALQYZDYQHDZPS-UHFFFAOYSA-N
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Description

“3-(2-Ethylbutanamido)benzofuran-2-carboxamide” is a derivative of benzofuran-2-carboxamide . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many biologically active natural products and are a popular scaffold to explore when designing drugs .


Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .


Molecular Structure Analysis

The molecular structure of benzofuran-2-carboxamide derivatives is complex and diverse. The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include 8-aminoquinoline directed C–H arylation and transamidation . The directed C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .

Scientific Research Applications

!Benzofuran Natural source, bioactivity and synthesis of benzofuran derivatives, Yu-hang Miao et al., RSC Advances, 2019, 9, 27510-27540.

Future Directions

The future directions for “3-(2-Ethylbutanamido)benzofuran-2-carboxamide” and other benzofuran-2-carboxamide derivatives could involve further exploration of their biological activities and potential applications in many aspects . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

properties

IUPAC Name

3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-9(4-2)15(19)17-12-10-7-5-6-8-11(10)20-13(12)14(16)18/h5-9H,3-4H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALQYZDYQHDZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethylbutanamido)benzofuran-2-carboxamide

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